molecular formula C21H34N2O4S B11445749 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-2-carboxamide

1-[(4-tert-butylphenyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-2-carboxamide

Cat. No.: B11445749
M. Wt: 410.6 g/mol
InChI Key: OOPUKRBPMKWWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through an alkylation reaction using ethoxypropyl halides.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE
  • 1-(4-CHLOROBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE
  • 1-(4-FLUOROBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE

Uniqueness

1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C21H34N2O4S

Molecular Weight

410.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-N-(3-ethoxypropyl)piperidine-2-carboxamide

InChI

InChI=1S/C21H34N2O4S/c1-5-27-16-8-14-22-20(24)19-9-6-7-15-23(19)28(25,26)18-12-10-17(11-13-18)21(2,3)4/h10-13,19H,5-9,14-16H2,1-4H3,(H,22,24)

InChI Key

OOPUKRBPMKWWEX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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